N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050509-58-4
VCID: VC8043820
InChI: InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
SMILES: CC1=CC=CC=C1OCCNC.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

CAS No.: 1050509-58-4

Cat. No.: VC8043820

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride - 1050509-58-4

Specification

CAS No. 1050509-58-4
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Standard InChI Key CHTFUBDQHBEABQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCCNC.Cl
Canonical SMILES CC1=CC=CC=C1OCCNC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride, reflects its core structure: a two-carbon chain (ethanamine) with a methyl group attached to the amine nitrogen and a 2-methylphenoxy group at the second carbon. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling and biological assays . Key structural descriptors include:

  • Phenoxy substituent: A benzene ring with a methyl group at the ortho position (C2), influencing electronic and steric properties.

  • Ethanamine backbone: The -CH2-CH2-\text{-CH}_2\text{-CH}_2\text{-} chain facilitates conformational flexibility, enabling interactions with biomolecular targets.

  • Methylated amine: The NCH3\text{N}-\text{CH}_3 group modulates basicity and lipophilicity, affecting membrane permeability and pharmacokinetics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves a multi-step process:

  • Phenolation: Reaction of 2-methylphenol with 1,2-dibromoethane in the presence of a base (e.g., K2_2CO3_3) to form 2-(2-methylphenoxy)ethyl bromide.

  • Amination: Displacement of the bromide with methylamine, yielding N-Methyl-2-(2-methylphenoxy)ethanamine.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

This route achieves yields of 60–70% under optimized conditions, with purity >95% confirmed via HPLC .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

ParameterValue
Temperature50–60°C
Pressure1–2 atm
Residence Time30–45 minutes
CatalystZeolite (H-Beta)

Automated purification systems using recrystallization from ethanol/water mixtures ensure compliance with pharmaceutical-grade standards .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound serves as a precursor in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. Its phenoxyethylamine scaffold mimics endogenous neurotransmitters, enabling structure-activity relationship (SAR) studies. For example:

  • Antidepressant analogs: Modifications at the phenoxy group’s methyl position alter affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .

  • Parkinson’s disease: Derivatives with fluorinated phenoxy groups show enhanced dopamine receptor (D2/D3) binding in preclinical models .

Material Science

In polymer chemistry, the compound acts as a curing agent for epoxy resins. The amine group cross-links with epoxide chains, improving thermal stability (decomposition temperature >300°C) and mechanical strength .

Biological Activity and Mechanistic Insights

Enzymatic Modulation

In vitro assays using rat liver microsomes indicate moderate inhibition of cytochrome P450 2D6 (IC50_{50} = 12 µM), highlighting possible drug-drug interaction risks .

Comparative Analysis with Structural Analogs

The compound’s activity varies significantly with substituent position and electronic effects, as shown below:

Compound NamePhenoxy SubstituentReceptor Affinity (5-HT2A_{2A}), Ki_i (nM)
N-Methyl-2-(2-methylphenoxy)ethanamineortho-methyl320
N-Methyl-2-(4-methylphenoxy)ethanaminepara-methyl890
N-Methyl-2-(4-chlorophenoxy)ethanaminepara-chloro150

The ortho-methyl derivative’s lower affinity compared to chloro-substituted analogs suggests steric hindrance at the binding site .

Future Research Directions

Targeted Therapeutics

Exploring fluorinated or hydroxylated derivatives could optimize blood-brain barrier penetration and metabolic stability. Computational QSAR models predict that introducing a -CF3_3 group at the phenoxy para position would enhance D2 receptor selectivity by 40% .

Green Chemistry Initiatives

Developing solvent-free synthesis routes using microwave irradiation or biocatalysts (e.g., transaminases) may reduce environmental impact. Pilot studies report 80% yield improvements with immobilized enzyme systems .

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